Bis(2-chloroethyl)(ethenyl)methylsilane
Description
Bis(2-chloroethyl)(ethenyl)methylsilane is an organosilicon compound with the molecular formula C₇H₁₃Cl₂Si. Its structure consists of a central silicon atom bonded to:
- A methyl group (–CH₃),
- An ethenyl (vinyl) group (–CH₂CH₂),
- Two 2-chloroethyl groups (–CH₂CH₂Cl).
This compound is part of a broader class of chlorinated silanes, which are characterized by their reactivity due to the presence of chlorine substituents and the silicon atom’s electrophilic nature. Chlorinated silanes are often used as intermediates in polymer chemistry, crosslinking agents, or precursors for silicone-based materials .
Properties
CAS No. |
51664-56-3 |
|---|---|
Molecular Formula |
C7H14Cl2Si |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
bis(2-chloroethyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Cl2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |
InChI Key |
WUKFYTUZCTWHSH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCCl)(CCCl)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.
Addition Reactions: Reagents such as hydrogen chloride and bromine are used.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Major Products
Substitution Reactions: Products include substituted silanes and inorganic salts.
Addition Reactions: Products include halogenated silanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Scientific Research Applications
Bis(2-chloroethyl)(ethenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)(ethenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The 2-chloroethyl groups can undergo nucleophilic substitution reactions, while the ethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Alkylation Potential: Chloroethyl groups in silanes undergo nucleophilic substitution reactions, similar to nitrogen and sulfur mustards. However, the silicon center reduces electrophilicity compared to sulfur or nitrogen analogues, slowing reaction kinetics .
- Polymerization: The ethenyl group in this compound allows for radical-initiated polymerization, a property absent in non-vinyl silanes like Bis(2-chloroethoxy)-methylsilane .
- Toxicity Pathways: Chlorinated silanes may decompose to release chloroethanol, a known hepatotoxin, but their large size limits systemic absorption compared to smaller mustards .
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